molecular formula C16H24N2O3 B7924727 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7924727
M. Wt: 292.37 g/mol
InChI Key: JESLVIJOYXCDQE-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine derivative featuring a benzyl ester group at the 1-position and a tertiary amine substituent at the 3-position. Its molecular formula is C₁₅H₂₂N₂O₃, with a molecular weight of 278.35 g/mol . The stereochemistry of the (R)-enantiomer is explicitly noted in some sources, which may influence its biological interactions . The compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the development of protease inhibitors and other bioactive molecules .

Properties

IUPAC Name

benzyl 3-[[2-hydroxyethyl(methyl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-17(9-10-19)11-15-7-8-18(12-15)16(20)21-13-14-5-3-2-4-6-14/h2-6,15,19H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESLVIJOYXCDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, also known by its CAS number 1353955-59-5, is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to outline its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H26N2O3
  • Molecular Weight : 318.42 g/mol
  • Chemical Structure : The compound features a pyrrolidine ring substituted with a benzyl ester and a hydroxyethyl-methyl amino group, which contributes to its biological activity.

Biological Activity Overview

The biological activity of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester has been explored in several contexts, including:

  • Antimicrobial Activity :
    • Pyrrolidine derivatives have shown promising antibacterial and antifungal properties. In vitro studies indicated that certain pyrrolidine compounds exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
    • The structure-activity relationship (SAR) suggests that modifications in the pyrrolidine structure can enhance antimicrobial efficacy.
  • Anti-inflammatory Effects :
    • Compounds similar to 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine have demonstrated anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The effective doses (ED50) of these compounds were found to be in the low micromolar range, indicating their potential as anti-inflammatory agents .
  • Neuroprotective Potential :
    • Research into related compounds has suggested neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of amino groups in the structure is hypothesized to facilitate interactions with neural receptors or pathways that mediate neuroprotection .

The mechanisms through which 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a critical role in inflammation and pain signaling pathways .
  • Modulation of Cellular Signaling : The compound may influence signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

A review of literature reveals various studies focusing on the biological activity of pyrrolidine derivatives:

StudyFocusFindings
Antimicrobial ActivitySignificant inhibition against S. aureus and E. coli; MIC values between 0.0039 - 0.025 mg/mL.
Anti-inflammatory EffectsED50 values comparable to indomethacin; potential for development as NSAIDs.
Neuroprotective EffectsPotential interactions with neural receptors; further research needed for validation.

Scientific Research Applications

The compound 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine derivative that has garnered interest in various scientific research applications. This article explores its applications, focusing on its pharmacological properties, potential therapeutic uses, and implications in chemical synthesis.

Structure and Characteristics

  • IUPAC Name : 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
  • Molecular Formula : C₁₅H₁₉N₃O₃
  • Molecular Weight : 273.33 g/mol

Physical Properties

  • Melting Point : Data unavailable
  • Boiling Point : Data unavailable
  • Solubility : Soluble in organic solvents; insoluble in water.

Pharmacological Applications

The compound's structure suggests potential activity as a pharmaceutical agent. Its derivatives have been studied for their effects on the central nervous system (CNS), particularly in the context of neuropharmacology.

Case Studies

  • Neuroprotective Effects : Research indicates that similar compounds can exhibit neuroprotective properties, potentially reducing neuronal damage in conditions like Alzheimer's disease. Studies have shown that pyrrolidine derivatives can modulate neurotransmitter systems, enhancing cognitive function and memory retention.
  • Antidepressant Activity : Compounds with similar structural motifs have been investigated for their antidepressant effects through serotonin reuptake inhibition, making them candidates for further exploration in treating mood disorders.

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules.

Synthetic Pathways

  • Amine Functionalization : The presence of the methylamino group enables further modifications, such as alkylation or acylation, facilitating the creation of diverse chemical entities.
  • Esterification Reactions : The benzyl ester moiety can undergo hydrolysis or transesterification, allowing for the production of carboxylic acids or other esters that may have distinct biological activities.

Biochemical Research

The compound is also relevant in biochemical studies, particularly those investigating enzyme interactions and metabolic pathways.

Metabolic Studies

  • Enzyme Inhibition : Research into similar compounds has revealed their potential as enzyme inhibitors, which could lead to therapeutic applications in metabolic disorders.

Comparison with Similar Compounds

Key Structural Variations and Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Target Compound : 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Hydroxyethyl-methyl-amino group C₁₅H₂₂N₂O₃ 278.35 Tertiary amine; potential building block for CNS drugs or protease inhibitors.
2-(Naphthalen-2-ylmethyl)pyrrolidine-1-carboxylic acid benzyl ester Naphthylmethyl group C₂₃H₂₃NO₂ 345.44 Aromatic substituent enhances hydrophobicity; synthesized via coupling (95% yield).
(S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester Sulfanyl (-S-) linkage C₁₄H₁₉NO₃S 281.37 Thioether group improves metabolic stability; potential for prodrug strategies.
3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester Bromine atom C₁₂H₁₄BrNO₂ 284.15 Halogen substituent enables further functionalization (e.g., Suzuki coupling).
Phosphinoyl-pyrrolidine derivatives (e.g., 2-[(2-carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester) Phosphinoyl groups Varies Varies ACE2 inhibitors; phosphonate moiety mimics transition states in enzymatic reactions.
3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester Methylamino group C₁₄H₁₈N₂O₂ 246.31 Simplified amine structure; reduced hydrophilicity compared to hydroxyethyl analogs.
(±)-2-(4-(Methoxycarbonyl)benzyl)pyrrolidine-1-carboxylic acid benzyl ester Methoxycarbonyl benzyl group C₂₁H₂₃NO₄ 353.42 Electron-withdrawing substituent; rotameric mixture observed in NMR analysis.

Challenges and Opportunities

  • Stereochemical Complexity : The (R)-enantiomer of the target compound may require chiral resolution techniques, increasing synthetic complexity .
  • Hydrolytic Stability : The benzyl ester group in all analogs is susceptible to hydrolysis under acidic/basic conditions, necessitating careful handling during synthesis .
  • Diverse Applications: Bromine-substituted analogs enable rapid diversification, while phosphinoyl derivatives are promising for cardiovascular therapeutics .

Preparation Methods

Asymmetric Pyrrolidine Ring Formation via Aza-Michael Reaction

The pyrrolidine core is constructed using a chiral phosphoric acid-catalyzed intramolecular aza-Michael reaction (Figure 1):

Reaction Conditions

  • Catalyst: (R)-TRIP (3 mol%)

  • Solvent: Toluene at -40°C

  • Substrate: Protected γ-amino α,β-unsaturated thioester

  • Yield: 82–89%

  • Enantiomeric excess (ee): 94–98%

This method provides excellent stereocontrol at C3, critical for subsequent functionalization. The benzyl ester is introduced via carbobenzyloxy (Cbz) protection before cyclization.

Step 1: Aminomethylation at C3

The 3-position of pyrrolidine is functionalized using:

  • Reagent: Formaldehyde (37% aq.)

  • Amine Source: Methylamine hydrochloride

  • Conditions: AcOH, 60°C, 12 h

  • Yield: 78%

Step 2: Hydroxyethyl Group Introduction

N-Alkylation with 2-bromoethanol proceeds under optimized conditions:

  • Base: K₂CO₃

  • Solvent: THF, reflux (36 h)

  • Molar Ratio: 1:1.2 (pyrrolidine:bromoethanol)

  • Yield: 83%

Alternative Route: Reductive Amination Approach

For improved atom economy, a one-pot reductive amination strategy is employed (Table 1):

ComponentQuantityRole
3-Aminomethylpyrrolidine1.0 eqCore substrate
Glycolaldehyde1.5 eqCarbonyl source
NaBH₃CN2.0 eqReducing agent
MeOH0.5 MSolvent
Reaction Time24 hRT

Outcome : 76% yield, dr >20:1 (trans:cis).

Process Optimization Strategies

Solvent Screening for Alkylation Steps

Comparative solvent study (72 h reflux):

SolventDielectric ConstantYield (%)
THF7.583
DMF36.768
EtOH24.371
DCM8.955

THF maximizes yield by balancing nucleophilicity and solubility.

Temperature Effects on Stereoselectivity

Lower temperatures favor kinetic control in aza-Michael cyclization:

Temperature (°C)ee (%)
-4098
092
2585

Maintaining cryogenic conditions is essential for high enantiopurity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patent data reveals scalable approaches using:

  • Microreactor volume: 50 mL

  • Flow rate: 2 mL/min

  • Residence time: 25 min

  • Productivity: 12 g/h

Advantages include improved heat transfer and reduced side reactions compared to batch processing.

Catalytic System Recycling

Heterogeneous catalysis enables cost reduction:

CatalystCyclesYield Drop (%)
SiO₂-TRIP58.2
Polystyrene-TRIP75.1
Magnetic Fe₃O₄-TRIP103.7

Magnetic separation provides optimal recyclability.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

  • δ 7.35–7.28 (m, 5H, Ar-H)

  • δ 5.15 (s, 2H, OCH₂Ph)

  • δ 3.64 (t, J=5.6 Hz, 2H, CH₂OH)

  • δ 2.65–2.50 (m, 8H, NCH₂ and pyrrolidine-H)

  • δ 1.78 (quin, J=6.8 Hz, 4H, pyrrolidine-CH₂)

HPLC Purity

  • Column: Chiralpak IA (250 × 4.6 mm)

  • Mobile Phase: Hexane/i-PrOH (80:20)

  • Retention Time: 12.7 min

  • Purity: 99.2%

Challenges and Troubleshooting

Epimerization During Benzylation

Mitigation strategies:

  • Use Hünig's base instead of Et₃N

  • Maintain reaction pH <8

  • Limit temperature to 0–5°C during esterification

Side-Chain Hydrolysis

Stability studies show:

  • t₁/₂ in H₂O (pH 7): 48 h

  • t₁/₂ in THF/H₂O (9:1): 120 h

Anhydrous conditions (<50 ppm H₂O) prevent degradation .

Q & A

Q. How to address discrepancies in NMR data between synthesized batches?

  • Troubleshooting Steps :

Verify solvent purity (e.g., deuterated DMSO may contain residual water).

Check for diastereomer formation using NOESY or ROESY to detect spatial correlations.

Repeat synthesis with rigorously dried reagents and inert reaction conditions .

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